Welcome to the BenchChem Online Store!
molecular formula C7H15NO2 B8566678 6-Hydroxyhexylformamide

6-Hydroxyhexylformamide

Cat. No. B8566678
M. Wt: 145.20 g/mol
InChI Key: BOURYIZYJYQREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04251421

Procedure details

The 6-hydroxyhexyl isocyanide used in the preparation of the isocyano copolymer was synthesized as follows: To 214.4 g (2 moles) of 6-aminohexyl alcohol, which was stirred and heated to keep the material molten, was added dropwise 120.1 g (2 moles) of methyl formate. When the addition was completed, the mixture was stirred and heated at reflux for two hours. After removal of the methanol formed in vacuo, the residue was recrystallized from tetrahydrofuran to give 237.4 g of 6-hydroxyhexylformamide, m.p. 43.5°-45°.
Name
6-hydroxyhexyl isocyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
isocyano
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
214.4 g
Type
reactant
Reaction Step Two
Quantity
120.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][N+:8]#[C-:9].NCCCCCC[OH:17].C(OC)=O>>[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH:8][CH:9]=[O:17]

Inputs

Step One
Name
6-hydroxyhexyl isocyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCCCC[N+]#[C-]
Name
isocyano
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
214.4 g
Type
reactant
Smiles
NCCCCCCO
Step Three
Name
Quantity
120.1 g
Type
reactant
Smiles
C(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was synthesized
TEMPERATURE
Type
TEMPERATURE
Details
heated
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After removal of the methanol
CUSTOM
Type
CUSTOM
Details
formed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from tetrahydrofuran

Outcomes

Product
Name
Type
product
Smiles
OCCCCCCNC=O
Measurements
Type Value Analysis
AMOUNT: MASS 237.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.